4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione

Medicinal Chemistry Corrosion Inhibition Antimicrobial Screening

4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione (CAS 497823-77-5) is a heterocyclic compound belonging to the 1,2,4-triazole-5-thione class, with a molecular formula of C14H10ClN5S and a molecular weight of 315.79 g/mol. Its structure features a triazole-thione core substituted with a 2-pyridyl group at the 3-position and a 4-chlorobenzylideneamino Schiff base moiety at the 4-position, distinguishing it from other regioisomeric analogs.

Molecular Formula C14H10ClN5S
Molecular Weight 315.8 g/mol
CAS No. 497823-77-5
Cat. No. B12011057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione
CAS497823-77-5
Molecular FormulaC14H10ClN5S
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN5S/c15-11-6-4-10(5-7-11)9-17-20-13(18-19-14(20)21)12-3-1-2-8-16-12/h1-9H,(H,19,21)/b17-9+
InChIKeyPSHUVNWGJLCFBD-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.7 [ug/mL] (The mean of the results at pH 7.4)

4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione (CAS 497823-77-5): Structural and Physicochemical Baseline


4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione (CAS 497823-77-5) is a heterocyclic compound belonging to the 1,2,4-triazole-5-thione class, with a molecular formula of C14H10ClN5S and a molecular weight of 315.79 g/mol . Its structure features a triazole-thione core substituted with a 2-pyridyl group at the 3-position and a 4-chlorobenzylideneamino Schiff base moiety at the 4-position, distinguishing it from other regioisomeric analogs.

Structurally distinct building block for diversity-oriented synthesis
2-Pyridyl/4-chlorobenzylidene regioisomer enables SAR exploration
Triazole-thione Schiff base core suits metal chelation and coordination studies

Why Generic 1,2,4-Triazole-5-thiones Cannot Replace 4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione


The 1,2,4-triazole-5-thione scaffold is highly sensitive to both the position and electronic character of its substituents. The target compound uniquely combines an electron-withdrawing 4-chlorobenzylidene imine at the N4 position with a 2-pyridyl group at the C3 position . Regioisomeric analogs bearing 3-pyridyl or 4-pyridyl groups, or those with different halogen substitution patterns on the benzylidene ring, exhibit distinct molecular geometries and electronic distributions that can drastically alter target binding, metal chelation, and physicochemical properties. Therefore, direct substitution without rigorous comparative validation risks selecting a compound with fundamentally different biological or material performance.

Regioisomeric analogs (e.g., 3-pyridyl or 4-pyridyl variants) may alter target binding geometry and metal coordination profile.
Different halogen substitution on the benzylidene ring can shift electronic distribution and physicochemical properties.

Quantitative Differentiation Evidence for 4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione


Absence of Found Comparative Evidence

An exhaustive search of primary research papers, patents, and authoritative databases failed to identify any direct head-to-head comparison or cross-study comparable data that quantitatively differentiates this specific compound from its closest structural analogs (e.g., 4-((4-chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, CAS 1360431-74-8; 4-((2-chlorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol, CAS 613248-33-2). The only verifiable data for this compound are its molecular structure and formula . No quantitative biological (MIC, IC50, Ki), physicochemical (logP, solubility), or industrial performance (corrosion inhibition efficiency) data were found for this molecule. A closely related analog, 4-[(4-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol (CAMTT), has been studied as a corrosion inhibitor, but no data for the 2-pyridyl-bearing target compound are available for comparison [1].

Comparative data
Data to verify
No quantitative comparison data found
Procurement must rely on structural novelty, not performance benchmarks.
Only class-level corrosion inhibition evidence from CAMTT analog; target-specific data absent.
Medicinal Chemistry Corrosion Inhibition Antimicrobial Screening

Potential Application Scenarios for 4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione


Use as a Synthetic Building Block for Targeted Library Synthesis

Lacking specific biological data, the primary application for this compound is as a structurally unique building block for diversity-oriented synthesis or focused library generation. Its distinct combination of a 2-pyridyl group and a 4-chlorobenzylidene Schiff base on a triazole-thione core allows exploration of structure-activity relationships that cannot be achieved with other regioisomers. This is valuable when generating novel scaffolds for medicinal chemistry or material science screening, where structural novelty is a key requirement.

Investigation as a Potential Corrosion Inhibitor Based on Class Activity

Closely related triazole-thione Schiff bases, such as CAMTT, have demonstrated corrosion inhibition efficiencies up to 90.8% for maraging steel in acid mixtures [1]. The target compound, with its additional 2-pyridyl group, offers a different metal-coordination profile that warrants investigation for similar industrial applications. Its procurement for this purpose is supported by class-level evidence, though direct comparative performance data are absent.

Application
Selection Property
Validation Focus
Synthetic building block for SAR libraries
Regioisomeric and substituent identity
Confirm 2-pyridyl and 4-chlorobenzylidene substitution by NMR/XRD
Corrosion inhibitor screening (class-based)
Schiff base triazole-thione coordination potential
Evaluate electrochemical performance in target acid media
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